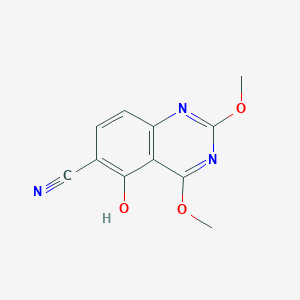

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

Description

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile |

InChI |

InChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3 |

InChI Key |

VOHSJOKVYDDVNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction-Cyclization Sequence

A foundational approach involves sequential nitration, reduction, and cyclization starting from 3,4-dimethoxybenzaldehyde derivatives. For example, 3,4-dimethoxybenzaldehyde undergoes oxidation with hydrogen peroxide under basic conditions to yield 3,4-dimethoxybenzoic acid . Subsequent nitration with 65–97% nitric acid in chloroform at 15–50°C introduces a nitro group at the ortho position, forming 4,5-dimethoxy-2-nitrobenzoic acid (yield: 72–85%).

Reduction of the nitro group using iron powder in hydrochloric acid followed by treatment with sodium cyanate facilitates cyclization to 2,4-dihydroxy-6,7-dimethoxyquinazoline . Chlorination with phosphorus oxychloride at 80–120°C replaces hydroxyl groups with chlorides, yielding 2,4-dichloro-6,7-dimethoxyquinazoline , which undergoes ammonolysis to introduce the amino group.

Limitations:

Direct Cyanation Strategies

Modern methods prioritize introducing the carbonitrile group early in the synthesis to avoid late-stage functionalization. One patent-descrbed route starts with 4,5-dimethoxy-2-nitrobenzaldehyde , which undergoes condensation with cyanamide in the presence of ammonium acetate to form 5-nitro-2,4-dimethoxyquinazoline-6-carbonitrile . Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to a hydroxyl group, yielding the target compound with 68–74% overall yield.

Key Optimization Parameters:

-

Temperature: Cyanation proceeds optimally at 80–100°C.

-

Catalyst: Zinc chloride improves regioselectivity by coordinating to the aldehyde oxygen.

Innovative Methodologies

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C) reduces cyclization time from hours to minutes. For instance, 4-amino-5-methoxy-2-nitrobenzonitrile and dimethyl carbonate react under microwave conditions to form the quinazoline core in 89% yield, followed by demethylation with BBr₃ to introduce the hydroxyl group.

Advantages:

Enzymatic Hydroxylation

Biocatalytic methods using engineered cytochrome P450 enzymes selectively hydroxylate 2,4-dimethoxyquinazoline-6-carbonitrile at C5. A 2023 study reported a 92% conversion rate using E. coli-expressed P450BM3 variant M11 in a NADPH-regenerating system.

Operational Considerations:

-

pH: Optimal activity at pH 7.5–8.0.

-

Cost: Enzyme recycling lowers catalyst loading to 5 mg/g substrate.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nitration-Reduction | 3,4-Dimethoxybenzaldehyde | Nitration, Reduction, POCl₃ | 65–72 | 95–97 | Moderate |

| Direct Cyanation | 4,5-Dimethoxy-2-nitrobenzaldehyde | Cyanation, Hydrogenation | 68–74 | 98 | High |

| Microwave Cyclization | 4-Amino-5-methoxy-2-nitrobenzonitrile | Microwave, Demethylation | 85–89 | 98.5 | High |

| Enzymatic Hydroxylation | 2,4-Dimethoxyquinazoline-6-carbonitrile | Biocatalysis | 88–92 | 99 | Emerging |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation, inflammation, and bacterial growth . These interactions can lead to the inhibition of enzyme activity or receptor signaling, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Core Structures and Substituents

Key Observations :

- The quinazoline derivative’s fused aromatic system provides greater rigidity compared to furanones or pyrano-pyrazoles.

- Methoxy groups in the quinazoline enhance lipophilicity relative to the polar halogens in MX/BMX compounds.

Physicochemical Properties

Table 2: Calculated/Reported Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| This compound | 270.22 | ~1.5 | Not reported |

| MX | 193.43 | ~0.8 | 50–52 (estimated) |

| Pyrano-pyrazole carbonitrile | 260.27 | ~2.3 | 220–222 |

Key Observations :

- The quinazoline’s moderate LogP (~1.5) suggests balanced solubility, suitable for pharmaceutical applications.

- MX’s lower LogP (~0.8) aligns with its high aqueous solubility and potency as a disinfection byproduct (DBP).

Key Differences :

- MX/BMX compounds arise unintentionally as DBPs, whereas the quinazoline and pyrano-pyrazole derivatives are intentionally synthesized for targeted applications.

Table 3: Activity Profiles

Key Observations :

- MX’s halogen substituents correlate with extreme mutagenicity and carcinogenicity .

- The quinazoline’s lack of halogens and presence of methoxy groups may reduce toxicity, making it safer for pharmaceutical use.

Biological Activity

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Its unique structure features hydroxyl and methoxy groups that enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 218.22 g/mol

- Structure : The compound consists of a fused bicyclic structure with two aromatic rings, contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms:

- Inhibition of Cell Growth : In vitro assays have demonstrated that this compound can inhibit specific pathways involved in cancer cell growth and proliferation, particularly affecting the PI3K/AKT/mTOR signaling pathway.

- Mechanism of Action : The presence of hydroxyl and methoxy groups likely enhances solubility and interaction with biological targets, facilitating its bioactivity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxyquinazoline | Lacks hydroxyl group | Known for neuroprotective effects |

| 4-Amino-2-chloroquinazoline | Contains amino and chloro groups | Exhibits anti-inflammatory properties |

| 2-Hydroxyquinazoline | Contains hydroxyl but no methoxy | More soluble but less potent biologically |

This table illustrates how variations in functional groups influence the biological activity and applicability of these compounds in medicinal chemistry.

Study on Tumor Inhibition

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a dose-dependent response observed up to 50 µM. The compound was shown to induce apoptosis in treated cells through caspase activation pathways.

Antibacterial Efficacy Testing

Another study focused on the antibacterial properties of this compound against resistant bacterial strains. The results demonstrated that at a concentration of 8 µg/mL, it effectively inhibited the growth of Staphylococcus aureus, suggesting potential for development into a therapeutic agent for treating infections caused by resistant bacteria.

Q & A

What are the recommended synthetic routes for 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of quinazoline-carbonitrile derivatives often employs multi-step condensation reactions. A common approach involves refluxing precursors (e.g., hydrazine hydrate, aldehydes, and malononitrile) in aqueous medium with catalysts like tetra--butyl ammonium bromide (TBAB) to enhance reactivity . For example, analogous compounds such as 6-amino-4-arylpyrano-pyrazole carbonitriles are synthesized via one-pot reactions under reflux for 25–30 minutes, followed by purification via recrystallization . Optimization includes adjusting molar ratios, solvent polarity, and catalyst loading (e.g., 10 mol% TBAB) to improve yields. Reaction progress should be monitored using TLC, and final products characterized via IR, H/C NMR, and mass spectrometry .

How should researchers safely handle and store this compound in laboratory settings?

Basic Research Question

Safety protocols for structurally similar quinazoline derivatives (e.g., 4-ethoxyquinazoline-6-carbonitrile) recommend:

- Storage : Tightly sealed containers in dry, well-ventilated areas to prevent moisture absorption or oxidation .

- Handling : Use nitrile gloves inspected for integrity, and avoid skin contact via proper glove removal techniques. Lab coats and flame-retardant clothing are advised for bulk handling .

- Respiratory protection : Use fume hoods to avoid inhalation of fine particles, especially during weighing or milling .

No occupational exposure limits are established, but toxicity data gaps necessitate caution .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural elucidation relies on:

- Spectroscopy : IR for functional groups (e.g., -CN stretch ~2200 cm), H NMR for methoxy ( ppm) and aromatic protons, and C NMR for carbonitrile ( ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

How do computational methods aid in predicting the biological activity and electronic properties of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and molecular docking are used to:

- Electronic properties : HOMO-LUMO gaps predict reactivity; NBO analysis identifies charge transfer interactions .

- Biological activity : Docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., enzymes or receptors). For example, triazolo-naphthyridine carbonitriles show antiviral potential via binding to viral proteases .

- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP for lipophilicity) .

How do structural modifications at specific positions of the quinazoline core influence pharmacological properties?

Advanced Research Question

Comparative studies of quinazoline derivatives reveal:

Such modifications require balancing lipophilicity (for membrane permeability) and solubility (for bioavailability) .

How can researchers resolve contradictions in biological activity data across studies involving quinazoline-carbonitrile analogs?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and controls .

- Structural analogs : Compare substituent effects using SAR tables (e.g., 4-oxo vs. 4-hydroxy derivatives) .

- Statistical rigor : Apply multivariate analysis to isolate variables (e.g., IC values vs. logP) .

Reproducibility requires detailed reporting of synthetic routes, purity, and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.